[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

Catalog No.
S874523
CAS No.
168544-85-2
M.F
C6H11ClF3NO
M. Wt
205.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methan...

CAS Number

168544-85-2

Product Name

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

IUPAC Name

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6 g/mol

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1

InChI Key

GOWTXUHBQKEZEX-JBUOLDKXSA-N

SMILES

C1C(C(CN1)C(F)(F)F)CO.Cl

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO.Cl

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride is a chiral compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group and a methanol moiety. Its molecular formula is C₆H₁₁ClF₃N₁O, with a molecular weight of 205.61 g/mol. This compound exists as a pair of enantiomers, making it significant in stereochemistry and pharmaceutical applications due to its potential biological activity and unique chemical properties .

There is no published information regarding a specific mechanism of action for this compound.

  • Safety data for [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride is not available.
  • However, based on the presence of functional groups, some general hazards can be assumed:
    • The trifluoromethyl group (CF3) might contribute to lipophilicity (fat solubility), potentially affecting absorption and distribution in a biological system [].
    • The hydrochloride salt suggests potential acidity, requiring appropriate handling procedures to avoid skin or eye irritation [].

Please note:

  • The analysis is limited by the availability of scientific research on this specific compound.
  • Further investigation might be required to understand its properties, applications, and potential risks.
, including:

  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Reduction: May be reduced to yield alcohols or amines.
  • Substitution: Capable of undergoing nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, with solvents like dichloromethane and ethanol frequently employed .

Preliminary studies indicate that [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride exhibits notable biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes. This property may contribute to its efficacy in various pharmacological contexts, although specific biological targets and mechanisms require further investigation .

The synthesis of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Trifluoromethyl Group: Utilizes trifluoromethylating agents under controlled conditions.
  • Attachment of the Methanol Group: Conducted via nucleophilic substitution reactions.
  • Resolution of Enantiomers: Enantiomers can be separated using chiral chromatography techniques .

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or as intermediates in organic synthesis. Its unique structure may allow for the design of novel therapeutic agents with enhanced efficacy and specificity .

Several compounds share structural similarities with [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride:

Compound NameKey Features
[(3S,4S)-4-(Methyl)pyrrolidin-3-YL]methanolLacks trifluoromethyl group; different reactivity
[(3R,4R)-4-(Fluoromethyl)pyrrolidin-3-YL]methanolContains fluoromethyl instead of trifluoromethyl; varied biological activity
[(3R,4R)-Pyrrolidin-3-YL]methanolNo trifluoromethyl group; serves as a simpler analog

The uniqueness of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to these similar compounds .

Dates

Modify: 2023-08-16

Explore Compound Types